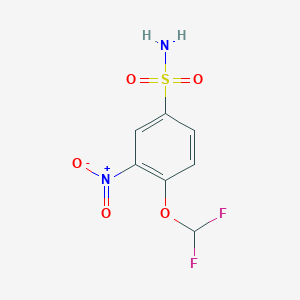
4-(Difluoromethoxy)-3-nitrobenzenesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-3-nitrobenzenesulphonamide is an organic compound characterized by the presence of a difluoromethoxy group, a nitro group, and a sulphonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitrobenzenesulphonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using hydrazine and ferric oxide as catalysts, followed by sulphonation to introduce the sulphonamide group .
Industrial Production Methods
For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The use of continuous flow methods and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulphonamide group.
Common Reagents and Conditions
Reduction: Hydrazine and ferric oxide are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed for oxidation reactions.
Major Products Formed
Reduction: 4-(Difluoromethoxy)-3-aminobenzenesulphonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the sulphonamide group.
科学的研究の応用
4-(Difluoromethoxy)-3-nitrobenzenesulphonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of novel insecticides and herbicides due to its unique chemical properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 3-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)phenyl isothiocyanate
Uniqueness
4-(Difluoromethoxy)-3-nitrobenzenesulphonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluoromethoxy and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
特性
分子式 |
C7H6F2N2O5S |
|---|---|
分子量 |
268.20 g/mol |
IUPAC名 |
4-(difluoromethoxy)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H6F2N2O5S/c8-7(9)16-6-2-1-4(17(10,14)15)3-5(6)11(12)13/h1-3,7H,(H2,10,14,15) |
InChIキー |
RJLCRBPCZCUPMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
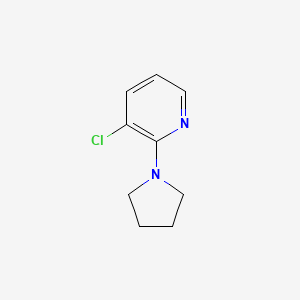

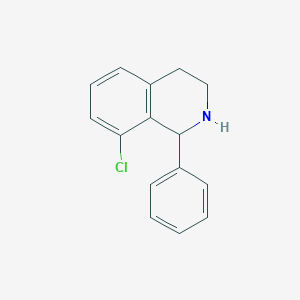
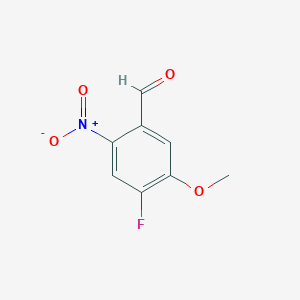

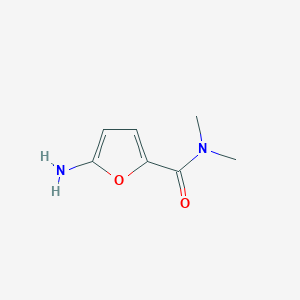

![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
